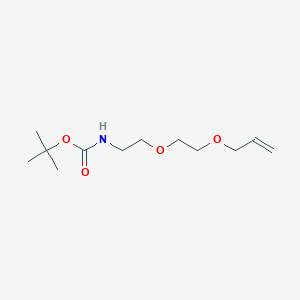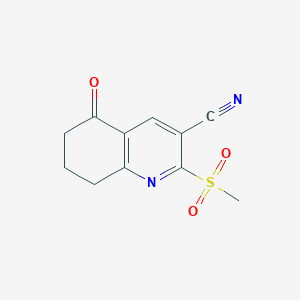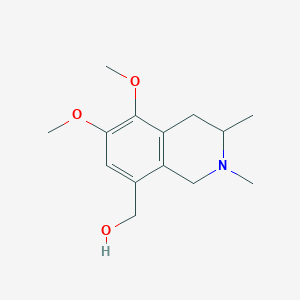![molecular formula C13H12ClNO2 B11865020 2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid CAS No. 62645-78-7](/img/structure/B11865020.png)
2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid is a compound that belongs to the class of indole derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a chloro-substituted indole ring fused with a cyclopentane ring, makes it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the indole ring, followed by chlorination and subsequent functionalization to introduce the acetic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial production methods are designed to ensure the consistent quality and purity of the final product, which is crucial for its use in pharmaceutical applications.
化学反応の分析
Types of Reactions
2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the indole ring or other functional groups.
Substitution: This reaction can replace the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield fully saturated indole derivatives, and substitution may yield various substituted indole derivatives.
科学的研究の応用
2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating autoimmune and inflammatory disorders.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist of the S1P1 receptor, which plays a role in immune cell signaling and inflammation . By modulating this receptor, the compound can exert anti-inflammatory effects and potentially treat autoimmune disorders.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydrocyclopenta[b]indole: A related compound with a similar core structure but lacking the chloro and acetic acid substituents.
Indole-3-acetic acid: A well-known plant hormone with a similar acetic acid moiety but different overall structure.
Uniqueness
The uniqueness of 2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid lies in its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the chloro group and the acetic acid moiety enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for certain molecular targets.
特性
CAS番号 |
62645-78-7 |
|---|---|
分子式 |
C13H12ClNO2 |
分子量 |
249.69 g/mol |
IUPAC名 |
2-(7-chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid |
InChI |
InChI=1S/C13H12ClNO2/c14-8-1-2-11-10(6-8)9-3-7(5-13(16)17)4-12(9)15-11/h1-2,6-7,15H,3-5H2,(H,16,17) |
InChIキー |
IACXEBFPIILYEY-UHFFFAOYSA-N |
正規SMILES |
C1C(CC2=C1C3=C(N2)C=CC(=C3)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11864949.png)
![4-Chloro-1-(O-tolyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11864954.png)

![Ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11864976.png)


![7-Methoxyspiro[chroman-2,1'-cyclohexan]-4-ol](/img/structure/B11864998.png)


![N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide](/img/structure/B11865022.png)

